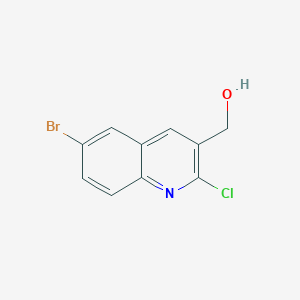

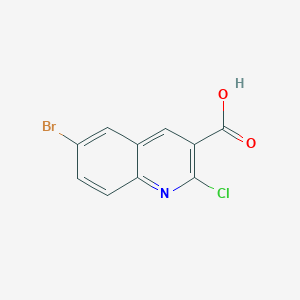

6-Bromo-2-chloroquinoline-3-methanol

Overview

Description

6-Bromo-2-chloroquinoline-3-methanol is a chemical compound with the empirical formula C10H7BrClNO . It has a molecular weight of 272.53 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloroquinoline-3-methanol can be represented by the SMILES stringOCc1cc2cc(Br)ccc2nc1Cl . The InChI key for this compound is OVEGPGLEVGCNGG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Bromo-2-chloroquinoline-3-methanol is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Medicinal Chemistry: Synthesis of Antimicrobial Agents

6-Bromo-2-chloroquinoline-3-methanol: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of quinoline-based compounds with potential antimicrobial properties . Its halogenated structure allows for further functionalization, making it a versatile precursor for designing drugs that can inhibit the growth of harmful microorganisms.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, this compound serves as a building block for creating a wide array of heterocyclic compounds . Its reactivity with various nucleophiles and electrophiles enables chemists to construct complex molecules that are essential in pharmaceuticals and agrochemicals.

Drug Design: Pharmacophore Development

The quinoline moiety of 6-Bromo-2-chloroquinoline-3-methanol is a common pharmacophore in drug design . It’s often used to develop new drugs with enhanced efficacy and reduced side effects, leveraging its ability to interact with biological targets.

Pharmaceutical Applications: Intermediate for Active Pharmaceutical Ingredients (APIs)

This chemical is frequently used as an intermediate in the synthesis of APIs . Its incorporation into larger drug molecules is crucial for the development of new medications that can treat various diseases.

Therapeutic Potential: Exploration of Bioactivity

Research into the therapeutic potential of 6-Bromo-2-chloroquinoline-3-methanol involves studying its bioactivity and how it can be harnessed to treat medical conditions . This includes investigating its role in modulating biological pathways and identifying potential therapeutic targets.

Pharmacological Applications: Lead Compound Optimization

In pharmacology, 6-Bromo-2-chloroquinoline-3-methanol is used to optimize lead compounds . By modifying its structure, researchers aim to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their performance in clinical settings.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .

properties

IUPAC Name |

(6-bromo-2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGPGLEVGCNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640648 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloroquinoline-3-methanol | |

CAS RN |

1017464-16-2 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

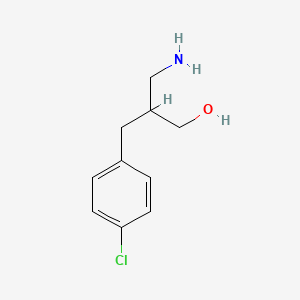

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)